molecular formula C12H11NOS B14630502 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- CAS No. 55327-28-1

5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)-

Cat. No.: B14630502
CAS No.: 55327-28-1
M. Wt: 217.29 g/mol
InChI Key: IUBZRPNXHGEKJF-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a 4-methylphenyl group

Preparation Methods

The synthesis of 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of 4-methylthiazole-5-carboxaldehyde as a starting material, which is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- can be compared with other similar compounds such as:

    4-Methyl-2-thiazolecarboxaldehyde: Similar in structure but lacks the 4-methylphenyl group.

    2-Thiazolecarboxaldehyde: Contains a thiazole ring but with different substituents.

    Thiazole-5-carboxaldehyde: Another thiazole derivative with different functional groups. The uniqueness of 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-5-10(6-4-8)12-13-9(2)11(7-14)15-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBZRPNXHGEKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486893
Record name 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-28-1
Record name 5-Thiazolecarboxaldehyde, 4-methyl-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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